LY266097 hydrochloride (CAS: 172895-39-5) is a selective 5-HT2B receptor antagonist (pKi = 9.8) widely utilized as a pharmacological reference standard and structural biology tool. Structurally, it is a substituted tetrahydro-β-carboline derivative. For industrial and academic buyers, its primary value lies in its quantified receptor subtype selectivity (>100-fold over 5-HT2A/C), predictable solubility profile as a hydrochloride salt, and its established utility in stabilizing specific G protein-coupled receptor (GPCR) conformations. Unlike broad-spectrum serotonergic ligands, LY266097 hydrochloride provides a precise mechanism of action, making it an indispensable reagent for high-throughput screening, biased agonism profiling, and in vivo neurological models .
Substituting LY266097 hydrochloride with generic 5-HT2 antagonists, such as ritanserin or ketanserin, introduces critical failure points in both assay fidelity and structural resolution. Broad-spectrum alternatives lack the >100-fold selectivity margin for the 5-HT2B subtype, resulting in off-target binding at 5-HT2A and 5-HT2C receptors that confounds functional readouts and requires costly secondary deconvolution screens. Furthermore, in structural biology workflows, alternative ligands like lisuride fail to anchor deeply within the Extended Binding Pocket (EBP) of the 5-HT2B receptor, preventing the stabilization of the specific inactive conformation required for high-resolution X-ray crystallography [1]. Finally, utilizing the free base form instead of the standardized hydrochloride salt severely compromises dissolution predictability in aqueous co-solvent systems, leading to inconsistent dosing in in vivo models.
In competitive binding assays, LY266097 hydrochloride demonstrates a pKi of 9.8 for the human 5-HT2B receptor, compared to 7.7 for 5-HT2A and 7.6 for 5-HT2C. This >100-fold selectivity margin eliminates the off-target noise commonly observed with broad-spectrum antagonists like ritanserin, ensuring high-fidelity data in high-throughput GPCR screening .
| Evidence Dimension | Receptor Binding Affinity (pKi) |
| Target Compound Data | 9.8 (5-HT2B), 7.7 (5-HT2A), 7.6 (5-HT2C) |
| Comparator Or Baseline | Ritanserin (non-selective 5-HT2A/2B/2C antagonist) |
| Quantified Difference | >100-fold selectivity for 5-HT2B over 5-HT2A/C |
| Conditions | in vitro radioligand binding assay |
Procuring this highly selective standard prevents confounding variables in functional assays, reducing the need for secondary deconvoluting screens.
LY266097 hydrochloride is uniquely suited for stabilizing the 5-HT2B receptor for structural resolution. Its 2-chloro-3,4-dimethoxybenzyl group anchors deeply within the Extended Binding Pocket, positioning within 3.3 Å of residue L3627.35. In contrast, comparators like lisuride sit 6.3 Å away, failing to lock this specific inactive state. This tight packing is critical for generating high-resolution crystal structures (e.g., PDB: 6DRX) [1].
| Evidence Dimension | Distance to key EBP residue L3627.35 |
| Target Compound Data | 3.3 Å |
| Comparator Or Baseline | Lisuride (6.3 Å) |
| Quantified Difference | 3.0 Å closer proximity to L3627.35 |
| Conditions | X-ray crystallography of human 5-HT2B receptor complexes |
Buyers conducting structural biology or rational drug design require this specific compound to reliably lock the receptor in a stable, crystallizable conformation.
For laboratories investigating biased signaling, LY266097 hydrochloride provides an essential functional baseline. While it exhibits partial Gq agonist activity (EC50 = 37 nM, Emax = 62%), it demonstrates absolutely zero β-arrestin2 recruitment activity. This strict pathway decoupling is superior to mixed-profile ligands, allowing researchers to isolate Gq-mediated calcium flux from arrestin-dependent internalization with high reproducibility [1].
| Evidence Dimension | β-arrestin2 recruitment activity |
| Target Compound Data | 0% recruitment (null activity) |
| Comparator Or Baseline | Standard mixed-profile 5-HT2B ligands |
| Quantified Difference | Complete decoupling of Gq and β-arrestin pathways |
| Conditions | BRET assays measuring β-arrestin2 translocation |
Using this compound as a negative control for β-arrestin recruitment ensures assay reproducibility and validates biased signaling models.
The hydrochloride salt form of LY266097 ensures predictable dissolution kinetics, achieving a maximum solubility of ~40.7 mg/mL (100 mM) in DMSO and ethanol. Compared to the free base, the HCl salt allows for standardized reconstitution in co-solvent systems (e.g., 10% DMSO / 90% 20% SBE-β-CD in saline) for intraperitoneal injection at precise dosages (e.g., 0.6 mg/kg/day) without precipitation .
| Evidence Dimension | Stock solution solubility and stability |
| Target Compound Data | ~40.7 mg/mL (100 mM) in DMSO |
| Comparator Or Baseline | LY266097 free base |
| Quantified Difference | Superior dissolution predictability and aqueous co-solvent compatibility |
| Conditions | Standard laboratory stock preparation and in vivo formulation |
Procuring the HCl salt prevents formulation bottlenecks, ensuring consistent bioavailability and reproducible results in animal models.
LY266097 hydrochloride is the preferred reference standard for laboratories conducting competitive binding assays and functional GPCR screens. Its >100-fold selectivity for 5-HT2B over 5-HT2A/C ensures clean data generation, allowing researchers to confidently isolate 5-HT2B-mediated responses from complex serotonergic signaling networks without off-target interference .
Due to its ability to pack tightly into the Extended Binding Pocket (EBP) and interact closely with residue L3627.35, this compound is an essential precursor for structural biology workflows. It reliably locks the human 5-HT2B receptor into a stable, inactive conformation, facilitating the generation of high-resolution crystal structures (e.g., PDB: 6DRX) necessary for rational drug design[1].
In advanced pharmacological profiling, LY266097 hydrochloride serves as a critical negative control for β-arrestin recruitment. By completely decoupling Gq-mediated calcium flux from β-arrestin2 translocation, it provides a highly reproducible baseline for evaluating biased signaling models and developing next-generation, pathway-specific therapeutics [1].
The hydrochloride salt form is specifically suited for in vivo applications, such as evaluating the role of 5-HT2B in dopamine regulation or cardiovascular function. Its predictable solubility in co-solvent systems (e.g., DMSO/SBE-β-CD/saline) ensures consistent bioavailability and reproducible dosing in systemic administration protocols .
Irritant